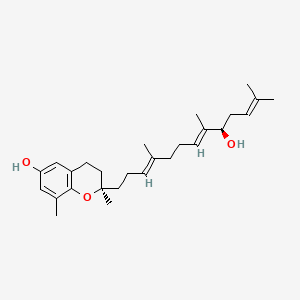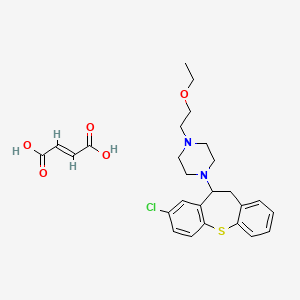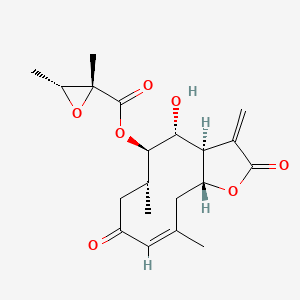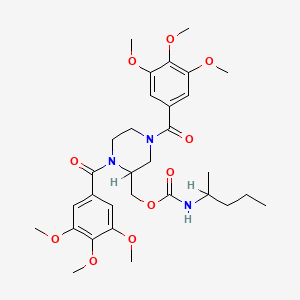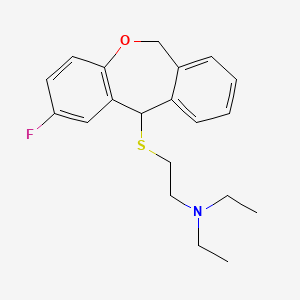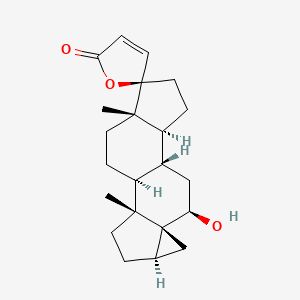
alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a chloromethyl group, a nitro group, and an ethanol group attached to the benzimidazole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for chloromethylation is the Blanc chloromethylation reaction, which involves the reaction of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are typically acidic, and the temperature is maintained at a moderate level to ensure the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: New benzimidazole derivatives with different functional groups.
Reduction: 6-amino-1H-benzimidazole derivatives.
Oxidation: Benzimidazole carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the nitro group, which can be bioactive.
Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects . The chloromethyl group can also form covalent bonds with nucleophilic sites in biological molecules, further enhancing its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Nitro-1H-benzimidazole: Lacks the chloromethyl and ethanol groups, making it less reactive.
1H-Benzimidazole-1-ethanol: Lacks the nitro and chloromethyl groups, reducing its potential bioactivity.
Alpha-(Chloromethyl)-1H-benzimidazole: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
Alpha-(Chloromethyl)-6-nitro-1H-benzimidazole-1-ethanol is unique due to the combination of the chloromethyl, nitro, and ethanol groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
126930-66-3 |
|---|---|
Formule moléculaire |
C10H10ClN3O3 |
Poids moléculaire |
255.66 g/mol |
Nom IUPAC |
1-chloro-3-(6-nitrobenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C10H10ClN3O3/c11-4-8(15)5-13-6-12-9-2-1-7(14(16)17)3-10(9)13/h1-3,6,8,15H,4-5H2 |
Clé InChI |
JLYHLWNWECTEBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


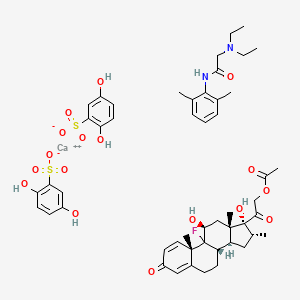
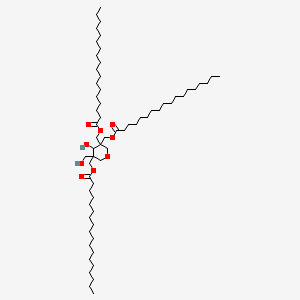
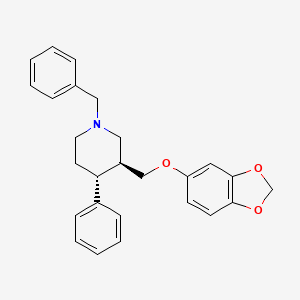

![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
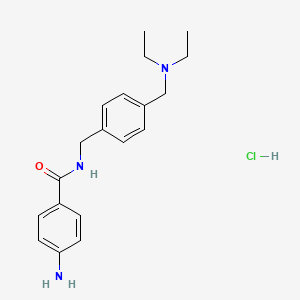
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)

